1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester
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Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is a chemical compound with a complex structure that includes a pyrazole ring, a carboxylic acid group, and a pyridinylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester typically involves multiple steps. One common method includes the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with (5-fluoro-3-pyridinyl)methanol in the presence of a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of ester derivatives[5][5].
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester: Similar structure but with an ethyl ester group instead of a pyridinylmethyl ester.
3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the ester group, making it less reactive in certain chemical reactions.
Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: Contains an ethyl group at the 1-position and a methyl ester group.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 5-methyl-, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the (5-fluoro-3-pyridinyl)methyl ester group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications .
Properties
CAS No. |
23723-40-2 |
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Molecular Formula |
C11H10FN3O2 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
(5-fluoropyridin-3-yl)methyl 5-methyl-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10FN3O2/c1-7-2-10(15-14-7)11(16)17-6-8-3-9(12)5-13-4-8/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
XPAKJQSLAOSAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C(=O)OCC2=CC(=CN=C2)F |
Origin of Product |
United States |
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